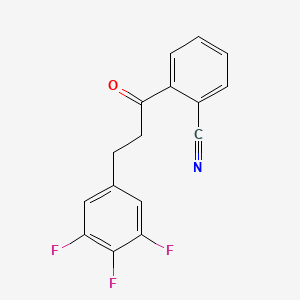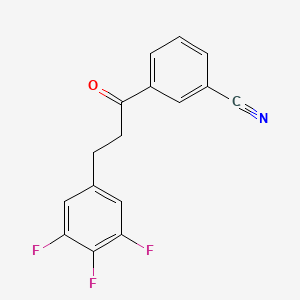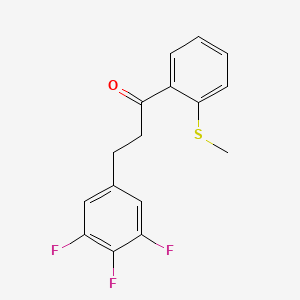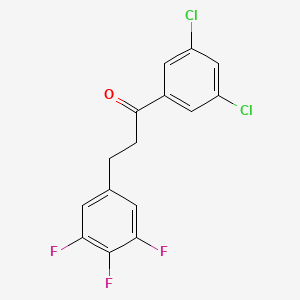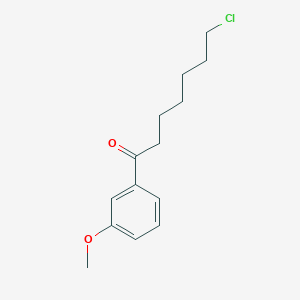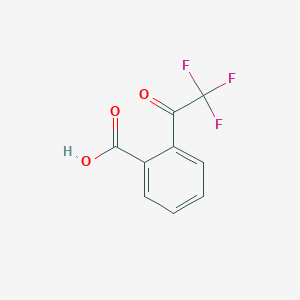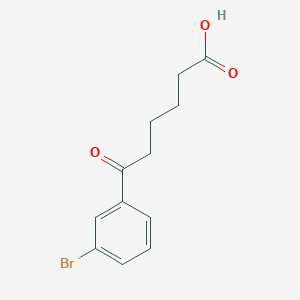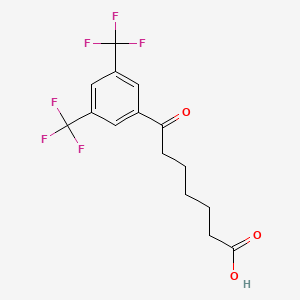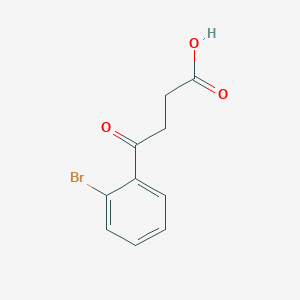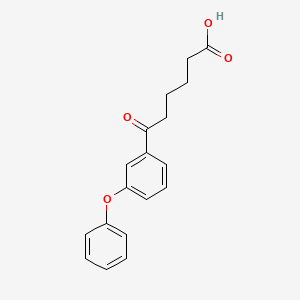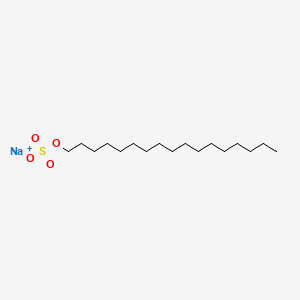
Sodium heptadecyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium heptadecyl sulfate is an anionic surfactant with the chemical formula C17H35NaO4S . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension between liquids or between a liquid and a solid .
Aplicaciones Científicas De Investigación
Sodium heptadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Utilized in formulations for drug delivery systems due to its ability to form micelles.
Industry: Applied in the production of detergents, emulsifiers, and dispersants
Mecanismo De Acción
While specific information on the mechanism of action of Sodium heptadecyl sulfate was not found, related compounds such as Sodium tetradecyl sulfate act as potent toxins for endothelial cells. Brief exposure to even low concentrations is effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .
Safety and Hazards
While specific safety and hazard information for Sodium heptadecyl sulfate was not found, related compounds such as Sodium tetradecyl sulfate are known to cause skin, eye, and respiratory tract irritation . It is recommended to ensure adequate ventilation, wear personal protective equipment, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling the compound .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium heptadecyl sulfate typically involves the reaction of 1-heptadecanol with chlorosulfonic acid. The process is carried out in a chloroform solvent under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often recrystallized to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium heptadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or ethers, while oxidation reactions can produce sulfonic acids .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: Sodium heptadecyl sulfate is unique due to its longer alkyl chain, which provides distinct surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium heptadecyl sulfate can be achieved through the sulfation of heptadecyl alcohol.", "Starting Materials": ["Heptadecyl alcohol", "Sulfur trioxide", "Sodium hydroxide", "Water"], "Reaction": [ "Add heptadecyl alcohol to a reaction flask.", "Slowly add sulfur trioxide to the reaction flask while stirring.", "Heat the reaction mixture to 50-60°C and stir for 2 hours.", "Add sodium hydroxide to the reaction mixture to neutralize the excess sulfur trioxide.", "Add water to the reaction mixture to obtain a clear solution.", "Filter the solution to remove any impurities.", "Add sodium chloride to the solution to precipitate Sodium heptadecyl sulfate.", "Filter the precipitate and wash it with cold water.", "Dry the product under vacuum to obtain Sodium heptadecyl sulfate as a white powder." ] } | |
Número CAS |
5910-79-2 |
Fórmula molecular |
C17H36NaO4S |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
sodium;heptadecyl sulfate |
InChI |
InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20); |
Clave InChI |
UWABEJQLZUZRSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
| 68955-20-4 5910-79-2 |
|
Descripción física |
OtherSolid |
Pictogramas |
Flammable; Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


